2-(Methylamino)-2-oxoethyl 2-(methylthio)nicotinate
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Overview
Description
2-(Methylamino)-2-oxoethyl 2-(methylthio)nicotinate is an organic compound with a complex structure that includes both methylamino and methylthio groups attached to a nicotinate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-2-oxoethyl 2-(methylthio)nicotinate typically involves the reaction of nicotinic acid derivatives with methylamino and methylthio reagents. One common method involves the esterification of nicotinic acid with 2-(methylamino)-2-oxoethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as methanol or ethanol, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade reagents and solvents, along with stringent quality control measures, ensures that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
2-(Methylamino)-2-oxoethyl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-(Methylamino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. It can also interact with cellular receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)aniline: Shares the methylthio group but differs in the overall structure and functional groups.
Aldicarb: Contains similar functional groups but is used primarily as a pesticide.
2-Methylthio-2-imidazoline: Similar in containing a methylthio group but has a different core structure
Uniqueness
2-(Methylamino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C10H12N2O3S |
---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
[2-(methylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H12N2O3S/c1-11-8(13)6-15-10(14)7-4-3-5-12-9(7)16-2/h3-5H,6H2,1-2H3,(H,11,13) |
InChI Key |
XIYHUJXSDWCEKO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)COC(=O)C1=C(N=CC=C1)SC |
Origin of Product |
United States |
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